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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-quinolinecarboxaldehyde and

its seven positional isomers. Quinolinecarboxaldehydes are a class of heterocyclic aromatic

aldehydes that serve as versatile building blocks in medicinal chemistry and materials science.

The position of the carboxaldehyde group on the quinoline scaffold significantly influences the

molecule's physicochemical properties, reactivity, and biological activity, making a comparative

understanding of these isomers crucial for their application in research and drug development.

This guide details the chemical properties, spectroscopic data, synthesis protocols, and known

biological activities of each isomer. All quantitative data is summarized in comparative tables,

and detailed experimental methodologies are provided. Additionally, logical and experimental

workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the

synthesis and potential mechanisms of action of these compounds.

Physicochemical and Spectroscopic Properties of
Quinolinecarboxaldehyde Isomers
The location of the aldehyde group on the quinoline ring system imparts distinct

physicochemical and spectroscopic characteristics to each isomer. These properties, including

melting point, boiling point, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass
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Spectrometry), are critical for identification, purification, and characterization. The data

compiled from various sources is presented in Table 1 for easy comparison.

Table 1: Comparative Physicochemical and Spectroscopic Data of Quinolinecarboxaldehyde

Isomers
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Isomer

Molec
ular
Formul
a

Molec
ular
Weight
( g/mol
)

Meltin
g Point
(°C)

Boiling
Point
(°C)

Appea
rance

¹H
NMR
Aldehy
de δ
(ppm)

¹³C
NMR
Aldehy
de δ
(ppm)

Key IR
Bands
(cm⁻¹)

2-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

1]

70-

72[2]
-

Yellowis

h

solid[3]

10.23[3] 193.8[3]

1702

(C=O)

[3]

3-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

4]
68-71 -

White

crystalli

ne

solid[5]

~10.1 ~192.0
~1700

(C=O)

4-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

6]

45-

52[6]
314.3[6]

Yellow

to

yellow-

brown

crystalli

ne

powder[

7]

10.54[7] 193.1[7]
~1700

(C=O)

5-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

8]
- 314.3[9] Solid[8] - - -

6-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

10]
- -

Solid[10

]
- - -
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7-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

11]
- - - - - -

8-

Quinoli

necarbo

xaldehy

de

C₁₀H₇N

O

157.17[

12]

92-

97[13]

314.3

(Predict

ed)[7]

Light

orange

to

yellow

to

green

powder/

crystal[

13]

~10.5 ~193.0 -

Note: Data for some isomers is limited in the publicly available literature. In such cases, typical

ranges are provided based on related structures.

Synthesis of Quinolinecarboxaldehyde Isomers:
Experimental Protocols
The synthesis of quinolinecarboxaldehydes is most commonly achieved through the oxidation

of the corresponding methylquinolines. Selenium dioxide (SeO₂) in a solvent like dioxane or

toluene is a frequently used oxidizing agent for this transformation. Alternative methods include

the reduction of quinolinecarboxylic acids or their derivatives, and formylation reactions on the

quinoline ring.

Below are detailed experimental protocols for the synthesis of representative isomers.

General Workflow for Synthesis and Purification
The general procedure for synthesizing quinolinecarboxaldehydes from their methyl precursors

followed by purification is outlined in the workflow diagram below.
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A general workflow for the synthesis and purification of quinolinecarboxaldehydes.
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Protocol for the Synthesis of 2-
Quinolinecarboxaldehyde
This protocol details the reduction of a quinoline-2-carboxylic acid ester to the corresponding

aldehyde using Diisobutylaluminium hydride (DIBAL-H).[3]

Materials:

Ethyl quinoline-2-carboxylate (1.44 g, 7.17 mmol)

Anhydrous Dichloromethane (CH₂Cl₂) (20.5 mL)

1M solution of DIBAL-H in toluene (10.75 mL, 10.75 mmol)

Methanol (6.1 mL)

Rochelle's salt solution (saturated aqueous potassium sodium tartrate) (9.6 mL)

Celite

Anhydrous Sodium Sulfate (Na₂SO₄)

Hexane

Ethyl Acetate (AcOEt)

Procedure:

Dissolve ethyl quinoline-2-carboxylate in anhydrous CH₂Cl₂ in a flask under an argon

atmosphere.

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

Add the DIBAL-H solution dropwise over 30 minutes.

Stir the resulting solution at -78 °C for an additional hour.
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Quench the reaction by the successive dropwise addition of methanol and then Rochelle's

salt solution.

Remove the cooling bath and allow the mixture to stir overnight at room temperature.

Filter the mixture through a pad of Celite, washing with CH₂Cl₂.

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude residue by silica gel column chromatography, eluting with a mixture of

hexane/ethyl acetate (8:2) to yield 2-quinolinecarboxaldehyde as a yellowish solid.[3]

Protocol for the Synthesis of 4-
Quinolinecarboxaldehyde
This protocol describes the oxidation of 4-methylquinoline using selenium dioxide.[7]

Materials:

4-Methylquinoline (5.0 g, 35 mmol)

Selenium dioxide (5.0 g, 45 mmol)

Toluene

Dichloromethane

Saturated saline solution

Anhydrous magnesium sulfate

Hexane

Ethyl acetate

Procedure:
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Dissolve 4-methylquinoline and selenium dioxide in toluene in a flask under an argon

atmosphere.

Heat the mixture to reflux for 24 hours.

After completion of the reaction (monitored by TLC), cool the mixture.

Dilute the reaction mixture with dichloromethane.

Wash the organic layer sequentially with saturated saline solution.

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography using a solvent mixture of

hexane and ethyl acetate to yield 4-quinolinecarboxaldehyde.[7]

Biological Activities and Applications
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry,

exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-

inflammatory, and antimalarial properties.[6] The aldehyde functional group provides a reactive

handle for the synthesis of a diverse library of derivatives, such as Schiff bases, which can be

screened for enhanced biological activity.

Antimicrobial and Antifungal Activity
Derivatives of quinolinecarboxaldehydes have shown promising activity against various

bacterial and fungal strains. The mechanism of action is often attributed to their ability to

chelate metal ions essential for microbial growth or to inhibit key enzymes. Quantitative data on

the antimicrobial activity of some quinoline derivatives are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26335598/
https://pubmed.ncbi.nlm.nih.gov/23677255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative
Class

Compound Test Organism MIC (µg/mL) Reference

Quinoline-2-one 6c (R¹=Cl, R²=H) MRSA 0.75 [3]

Quinoline-2-one 6c (R¹=Cl, R²=H) VRE 0.75 [3]

Quinoline-

Sulfonamide

Cd(II) Complex

QBSC 4d
Staphylococcus

aureus
0.1904 [14]

Quinoline-

Sulfonamide

Cd(II) Complex

QBSC 4d Escherichia coli 6.09 [14]

Quinoline-

Sulfonamide

Cd(II) Complex

QBSC 4d Candida albicans 0.1904 [14]

Quinoline-based

Hydroxyimidazoli

um Hybrid

7b
Staphylococcus

aureus
2 [15]

Quinoline-based

Hydroxyimidazoli

um Hybrid

7b

Mycobacterium

tuberculosis

H37Rv

10 [15]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus

Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties. Their

mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell

proliferation, induction of apoptosis, and cell cycle arrest. For example, derivatives of 2-
quinolinecarboxaldehyde have been shown to act as topoisomerase IIα inhibitors.[7] Some

quinoline derivatives have also been found to inhibit the PI3K/Akt/mTOR signaling pathway,

which is often dysregulated in cancer.[16][17]

Table 3: Half-maximal Inhibitory Concentration (IC₅₀) of Selected Quinoline Derivatives Against

Cancer Cell Lines
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Derivative
Class

Compound
Cancer Cell
Line

IC₅₀ (µM) Reference

Quinoline-

Chalcone Hybrid
12e

MGC-803

(Gastric)
1.38 [1]

Quinoline-

Chalcone Hybrid
12e HCT-116 (Colon) 5.34 [1]

8-Methoxy-4-

anilinoquinoline
2i

BGC-823

(Gastric)
4.65 [1]

Quinoline-based

Dihydrazone
3b MCF-7 (Breast) 7.016 [1]

Quinoline-4-

carboxamide
2f h-P2X7R-MCF-7 0.566 [9]

Mechanisms of Action and Signaling Pathways
While the precise signaling pathways modulated by the parent quinolinecarboxaldehyde

isomers are not yet fully elucidated, studies on their derivatives provide insights into potential

mechanisms of action. A common mechanism for the anticancer activity of quinoline derivatives

is the induction of apoptosis.

Proposed Apoptotic Signaling Pathway
The diagram below illustrates a generalized apoptotic signaling pathway that can be initiated by

various cellular stresses, including those potentially induced by quinoline derivatives. This

pathway involves both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-

mediated) routes, converging on the activation of executioner caspases that lead to

programmed cell death. Some quinoline derivatives have been shown to induce apoptosis

through the activation of both caspase-8 and caspase-9.[6]
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A generalized apoptosis signaling pathway potentially modulated by quinoline derivatives.
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Conclusion
2-Quinolinecarboxaldehyde and its positional isomers represent a valuable class of

compounds for chemical synthesis and drug discovery. The distinct properties and reactivity of

each isomer, dictated by the position of the aldehyde group, offer a rich landscape for the

design of novel molecules with tailored biological activities. While the synthesis and

characterization of the 2- and 4-isomers are well-documented, further research is needed to

fully elucidate the properties and synthetic routes for the other isomers.

The demonstrated antimicrobial and anticancer activities of various quinoline derivatives

highlight the therapeutic potential of this scaffold. Future work should focus on the systematic

evaluation of the biological activities of all seven quinolinecarboxaldehyde isomers and their

derivatives, with a particular emphasis on elucidating their specific molecular targets and

mechanisms of action within cellular signaling pathways. Such studies will be instrumental in

unlocking the full potential of these versatile building blocks for the development of next-

generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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